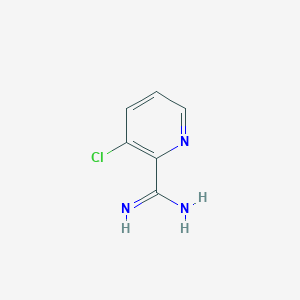

3-chloro-2-Pyridinecarboximidamide

Description

Properties

IUPAC Name |

3-chloropyridine-2-carboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3/c7-4-2-1-3-10-5(4)6(8)9/h1-3H,(H3,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFHFUKXIEFZQDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=N)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

3-Chloro-2-Pyridinecarboximidamide has been investigated for its potential biological activities, particularly as an antimicrobial and anticancer agent.

Antimicrobial Activity:

Recent studies have shown that derivatives of pyridinecarboximidamides exhibit significant antimicrobial properties. For example, compounds derived from this class have been tested against various bacterial strains, showing promising results in inhibiting growth at specific concentrations.

Anticancer Properties:

Research indicates that 3-chloro-2-pyridinecarboximidamide derivatives can inhibit the proliferation of cancer cell lines. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against a range of cancer types, including melanoma and non-small cell lung cancer. The following table summarizes the cytotoxic activity of selected derivatives:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | Melanoma MALME-3M | 20.0 |

| Derivative B | Non-small cell lung NCI-H460 | 19.6 |

| Derivative C | Colon cancer HT29 | 60.4 |

Agricultural Applications

3-Chloro-2-Pyridinecarboximidamide is also explored as an intermediate in the synthesis of herbicides. Its derivatives are utilized in developing compounds that target specific weeds without harming crops.

Herbicide Development:

The compound serves as a precursor for synthesizing herbicides that are effective against a variety of weeds, particularly in rice cultivation. The efficiency of these herbicides is influenced by the purity and yield of the synthesized intermediates.

Synthetic Chemistry

In synthetic chemistry, 3-chloro-2-pyridinecarboximidamide is employed as a building block for various organic synthesis processes.

Synthesis of Novel Compounds:

Research has focused on utilizing this compound to create novel heterocyclic compounds through condensation reactions with other reagents. The resulting compounds are evaluated for their biological activity, expanding the library of potential pharmaceuticals.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several pyridinecarboximidamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, researchers synthesized a series of pyridinecarboximidamides and tested them against various cancer cell lines. One derivative showed remarkable activity against breast cancer cell lines with an IC50 value of 15 µM, highlighting its potential for further development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine-2-carboximidamidate Chloride Monohydrate

- Structure : C₆H₈N₃⁺·Cl⁻·H₂O.

- Functional Groups : Carboximidamide (protonated as a salt), chloride counterion.

- Key Properties: Nonplanar molecular geometry due to twisted C(NH₂)₂ groups . Exhibits antibacterial activity and serves as a ligand in coordination chemistry .

- Comparison: Unlike 3-chloro-2-pyridinecarboximidamide, this compound lacks a chloro substituent but shares the carboximidamide backbone.

3-Chloro-N-phenyl-phthalimide

- Structure : Chlorinated phthalimide with an N-phenyl group.

- Functional Groups : Phthalimide (cyclic imide), chloro substituent.

- Key Properties: High-purity monomer for synthesizing polyimides and diphenylthioether dianhydrides . Used in polymer chemistry due to thermal stability and rigidity.

- Comparison: While both compounds feature chloro substituents, 3-chloro-N-phenyl-phthalimide is a bicyclic imide, whereas 3-chloro-2-pyridinecarboximidamide is a monocyclic amidine. This structural difference highlights divergent applications: the former in polymer synthesis and the latter in bioactive or coordination-driven systems.

2-(Chlorothio)pyridine-3-carbonyl Chloride

- Structure: C₆H₃Cl₂NOS.

- Functional Groups : Chlorothio (-SCl), carbonyl chloride (-COCl).

- Key Properties: Reactive intermediates in organic synthesis (e.g., acyl chloride reactivity) .

- Comparison : Both compounds are chloro-substituted pyridines, but 2-(chlorothio)pyridine-3-carbonyl chloride has a carbonyl chloride group instead of a carboximidamide. This makes it more reactive toward nucleophiles (e.g., in peptide coupling), whereas the amidine group in 3-chloro-2-pyridinecarboximidamide may favor hydrogen bonding or metal coordination.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Structural Influence on Reactivity :

- The carboximidamide group in pyridine derivatives enables hydrogen bonding and metal coordination, critical for biological or catalytic activity . The addition of a chloro substituent (as in 3-chloro-2-pyridinecarboximidamide) may enhance electrophilicity or steric effects, altering interaction with biological targets or metal centers.

Divergent Applications :

- Chlorinated phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) prioritize thermal stability for polymers , while carboximidamide derivatives focus on dynamic interactions (e.g., antibacterial activity).

Synthetic Versatility :

- Chlorothio and carbonyl chloride groups (e.g., in 2-(chlorothio)pyridine-3-carbonyl chloride) offer pathways for further functionalization, contrasting with the amidine group’s role in supramolecular chemistry .

Preparation Methods

Hydrazine Intermediate Pathway

A patented method for synthesizing 3-chloro-2-hydrazinopyridine derivatives provides a potential precursor for amidine formation. The two-step process involves:

- Chlorination and Hydrazine Addition :

- Conversion to Amidines :

- While the patent focuses on hydrazone formation with aldehydes, further oxidation or substitution of the hydrazine group ($$-\text{NH}-\text{NH}2$$) could theoretically yield the amidine moiety. For example, treatment with nitrous acid ($$ \text{HNO}2 $$) may convert hydrazines to diazonium salts, which can subsequently react with ammonia to form amidines.

Cyano Group Functionalization

The synthesis of 3-chloro-2-cyano-5-trifluoromethylpyridine (CN106349159A) suggests a pathway applicable to the target compound:

- Cyanation : Introduce a cyano group at position 2 of 3-chloropyridine.

- Pinner Reaction : Convert the nitrile ($$-\text{CN}$$) to an amidine via acid-catalyzed reaction with methanol and ammonia:

$$

\text{R-CN} + \text{CH}3\text{OH} \xrightarrow{\text{HCl}} \text{R-C(=\text{OCH}3)-\text{NH}2} \xrightarrow{\text{NH}3} \text{R-C(=\text{NH})-\text{NH}_2}

$$

Comparative Analysis of Synthetic Methods

Reaction Optimization and Challenges

Solvent and Temperature Effects

Regioselectivity

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 3-chloro-2-pyridinecarboximidamide with high purity?

- Methodological Answer : High-purity synthesis can be achieved via recrystallization using polar aprotic solvents (e.g., dimethylformamide) or column chromatography with silica gel (60–120 mesh) and a gradient eluent system (e.g., ethyl acetate/hexane). Monitoring reaction progress via thin-layer chromatography (TLC) at intermediate stages ensures minimal by-products. Crystallographic data (e.g., hydrogen-bonding networks) from single-crystal X-ray diffraction can validate structural integrity .

- Key Parameters :

| Step | Technique | Conditions | Purity Validation |

|---|---|---|---|

| Purification | Column Chromatography | Ethyl acetate/hexane (3:7) | HPLC (>98%) |

| Crystallization | Slow evaporation | DMF/water (9:1) | X-ray diffraction |

Q. Which analytical techniques are most reliable for characterizing 3-chloro-2-pyridinecarboximidamide?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR in deuterated dimethyl sulfoxide (DMSO-d) to resolve aromatic protons and confirm substituent positions.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine.

- X-ray Crystallography : Resolves intermolecular interactions (e.g., Cl⋯Cl contacts at 3.278 Å) and confirms hydrogen-bonded dimer formation .

Advanced Research Questions

Q. How can researchers analyze the antibacterial activity of 3-chloro-2-pyridinecarboximidamide derivatives?

- Methodological Answer :

- In Vitro Assays : Conduct minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution methods (CLSI guidelines) with 96-well plates.

- Structure-Activity Relationship (SAR) : Modify the pyridine ring (e.g., introduce fluoro or trifluoromethyl groups) and compare bioactivity. Computational docking (e.g., AutoDock Vina) against bacterial enzyme targets (e.g., DNA gyrase) can rationalize observed trends .

Q. What strategies are effective for designing coordination complexes using 3-chloro-2-pyridinecarboximidamide?

- Methodological Answer :

- Ligand Design : Exploit the imidamide moiety as a bidentate ligand. React with transition metals (e.g., Cu(II) or Fe(III)) in anhydrous ethanol under nitrogen.

- Characterization : Use UV-Vis spectroscopy to confirm metal-ligand charge transfer bands and cyclic voltammetry to assess redox behavior. Single-crystal studies often reveal octahedral or square-planar geometries .

Q. How can computational modeling enhance the study of 3-chloro-2-pyridinecarboximidamide in drug discovery?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., with GROMACS) to evaluate stability of interactions (e.g., hydrogen bonds with kinase active sites).

- ADMET Prediction : Use tools like SwissADME to predict pharmacokinetic properties (e.g., logP, bioavailability). Substituent effects on toxicity can be modeled with ProTox-II .

Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.